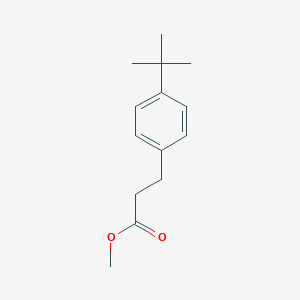

Methyl 3-(4-tert-butylphenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-tert-butylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDVUHKLZDHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622582 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-99-0 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl 3 4 Tert Butylphenyl Propanoate

Esterification Pathways and Acid Catalysis

Esterification is a fundamental reaction in organic synthesis, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of Methyl 3-(4-tert-butylphenyl)propanoate often employs this pathway, starting from its corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid.

Reaction of 3-(4-tert-butylphenyl)propanoic Acid with Methanol

The direct esterification of 3-(4-tert-butylphenyl)propanoic acid with methanol is a classic example of Fischer esterification. This acid-catalyzed reaction is a reversible process where the carboxylic acid is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol mdpi.com. The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester mdpi.com.

The general reaction is as follows:

3-(4-tert-butylphenyl)propanoic Acid + Methanol ⇌ this compound + Water

Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly used as catalysts to accelerate the reaction towards equilibrium ufv.br. The kinetics of similar esterification reactions, such as propanoic acid with methanol, have been studied using polymer-supported sulphonic acid catalysts, which have shown higher reaction rates compared to conventional resin catalysts like Amberlyst 15 researchgate.netabo.fi.

Optimization of Reaction Conditions

To maximize the yield of this compound, several reaction parameters must be optimized. Factorial design and ANOVA methodologies are often employed to determine the significance of each parameter researchgate.net. Key variables influencing the esterification reaction include temperature, catalyst concentration, and the molar ratio of alcohol to carboxylic acid ufv.brresearchgate.net.

Temperature: Increasing the reaction temperature generally enhances the reaction rate. However, it must be controlled to avoid side reactions or degradation of the reactants and products.

Catalyst Concentration: The amount of acid catalyst significantly influences the reaction rate. An optimal concentration must be determined, as excessive amounts can lead to unwanted side reactions.

Molar Ratio of Reactants: Using an excess of one reactant, typically the less expensive and more easily removable alcohol (methanol), can shift the equilibrium towards the formation of the ester, thereby increasing the conversion of the carboxylic acid ufv.br.

Studies on the optimization of oleic acid esterification have shown that parameters such as the oleic acid to alcohol molar ratio, reaction temperature, and catalyst type are critical for achieving high yields ufv.br. For instance, optimal conditions for producing butyl oleate were found to be a molar ratio of 1:6 (acid:alcohol), a temperature of 80 °C, and 1 wt% H₂SO₄ ufv.br. Similar principles apply to the synthesis of this compound.

| Parameter | Effect on Reaction | Typical Optimization Strategy |

|---|---|---|

| Temperature | Increases reaction rate | Heating to reflux, typically 60-80°C |

| Catalyst Concentration | Increases reaction rate | Using catalytic amounts (e.g., 1-5 wt%) of a strong acid like H₂SO₄ |

| Molar Ratio (Methanol:Acid) | Shifts equilibrium to favor product | Using an excess of methanol (e.g., 3:1 to 10:1) |

| Water Removal | Shifts equilibrium to favor product | Use of a Dean-Stark apparatus or drying agents |

Palladium-Catalyzed Coupling Approaches for Propanoate Derivatives

Palladium-catalyzed reactions offer versatile and efficient methods for the synthesis of esters, including propanoate derivatives. These methods are particularly valuable for constructing carbon-carbon bonds under mild conditions.

One significant approach is the palladium-catalyzed methoxycarbonylation of alkenes. For example, the reaction of ethene with carbon monoxide and methanol, catalyzed by a palladium complex, can selectively produce methyl propanoate researchgate.netresearchgate.net. The key to this transformation is often a palladium catalyst system featuring specific ligands, such as 1,2-bis(di-tert-butylphosphinomethyl)benzene researchgate.net. The catalytic cycle typically involves the formation of a palladium-hydride species, insertion of the alkene, subsequent CO insertion, and finally, alcoholysis to release the ester product researchgate.net.

Another relevant palladium-catalyzed method is the nucleomethylation of alkynes, which allows for the simultaneous construction of a heterocyclic ring and a methyl group nih.gov. While not a direct synthesis of this compound, the principles of palladium-catalyzed carbonylation and coupling reactions are broadly applicable to the synthesis of various substituted propanoate esters. These advanced methods can provide alternative synthetic routes with high selectivity and functional group tolerance researchgate.net.

| Reaction Type | Reactants | Catalyst System Example | Product Type |

|---|---|---|---|

| Methoxycarbonylation | Ethene, CO, Methanol | L₂Pd(dba) where L₂ = 1,2-bis(di-tert-butylphosphinomethyl)benzene | Methyl propanoate |

| Linear Ester Synthesis | sec- and tert-Alcohols, CO | Palladium catalyst with py(t)bpx ligand | Linear esters |

Michael Addition Strategies in Precursor Synthesis

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is instrumental in the synthesis of precursors for this compound, namely the 3-(4-tert-butylphenyl)propanoic acid backbone. This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor) researchgate.net.

Base-Catalyzed Michael Addition

Base-catalyzed Michael addition is a widely used method for synthesizing propanoate precursors. In this approach, a base is used to generate a nucleophilic enolate from a Michael donor, which then adds to a Michael acceptor researchgate.net. A variety of organic and inorganic bases can be employed, including metal alkoxides, hydroxides, and non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) researchgate.net.

For instance, a synthetic method for a structurally similar compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (B1217596), involves the Michael addition of 2,6-di-tert-butylphenol (B90309) to methyl acrylate, catalyzed by the inorganic base sodium methoxide (B1231860) google.com. The reaction proceeds via the formation of a phenoxide ion which acts as the Michael donor. This strategy highlights a direct and simple route to the core structure of the target molecule. The choice of base and solvent is critical and can significantly influence the reaction's efficiency and selectivity researchgate.net.

Enzymatic Catalysis in Analogous Compound Synthesis

In line with the principles of green chemistry, enzymatic catalysis offers a mild and highly selective alternative for Michael addition reactions drpress.org. Enzymes can operate under environmentally benign conditions, often in aqueous media, and can provide high stereoselectivity, which is challenging to achieve with traditional chemical catalysts nih.govresearchgate.net.

While direct enzymatic synthesis of this compound via Michael addition is not extensively documented, the use of enzymes in analogous transformations is well-established. For example, lipases have been reported to catalyze aza-Michael additions of amines to acrylates researchgate.net. Furthermore, lanthipeptide cyclases (LanC) are enzymes that catalyze intramolecular thia-Michael additions nih.gov. Artificial enzymes have also been developed to catalyze tandem Michael addition/enantioselective protonation reactions in water, demonstrating the potential for creating complex chiral centers with high efficiency nih.gov. These biocatalytic approaches represent a promising direction for the synthesis of propanoate derivatives and their precursors drpress.org.

Photocatalytic Functionalization Techniques

Photoredox catalysis has become a powerful strategy for developing new synthetic methodologies, offering selective activation of organic molecules under mild conditions through single electron transfer pathways. arizona.edu This approach is particularly relevant for the functionalization of aryl compounds and their derivatives. arizona.edu

Visible light-mediated photocatalysis presents an environmentally benign and efficient method for chemical transformations. researchgate.netrsc.org For instance, the 1,3-oxyheteroarylation of aryl cyclopropanes has been achieved using azine N-oxides as bifunctional reagents under visible light, proceeding through a photo-induced radical pathway. researchgate.netrsc.org This highlights the potential for photocatalysis to create complex molecules under mild, metal-free conditions. researchgate.netrsc.org

Mechanistic studies often reveal that these reactions proceed via radical intermediates. For example, in the photocatalytic arylation of white phosphorus (P4), investigations have shown a complex, multi-step mechanism involving the formation of various intermediates. nih.gov Understanding these pathways is crucial for optimizing reaction conditions and improving the efficiency of photocatalytic methods. nih.gov The use of green-light mediation has enabled the direct α-arylation of ketones by activating both a C(sp2)-X bond and an α-carbonyl C(sp3)-H bond within a single catalytic cycle, demonstrating wide functional group tolerance and operational simplicity. arizona.edu

| Catalyst Type | Light Source | Substrate Example | Functionalization Type | Reference |

| Organic Dye | Visible Light | Aryl Cyclopropane | 1,3-oxyheteroarylation | researchgate.netrsc.org |

| Iridium Complex | Blue LED | White Phosphorus (P4) | Arylation | nih.gov |

| Organic Dye | Green Light | Ketones | α-arylation | arizona.edu |

Stereoselective Synthesis of Related Propanoate Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) is critical in the development of pharmaceuticals and other bioactive molecules. While this compound itself is achiral, methods for the stereoselective synthesis of its derivatives are of significant interest.

Asymmetric synthesis often employs chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For example, the Schöllkopf chiral reagent has been utilized for the asymmetric synthesis of novel tryptophan analogues, which are valuable as fluorescent probes for studying protein structure and dynamics. nih.gov This strategy allows for the creation of unnatural S-amino acids with high stereoselectivity. nih.gov

Another approach involves the stereoselective cyclopropanation of chiral building blocks. For instance, (–)-levoglucosenone, a readily available compound derived from lignocellulose, has been used for the stereoselective synthesis of cyclopropanes under mild conditions. thieme.de Furthermore, a modular and stereoselective synthesis of E-3-(arylidene)-5-(alkyl/aryl)-2(3H)-furanones has been developed, featuring a stereoselective Mizoroki–Heck reaction as a key step. rsc.org

Enzymatic methods also play a role in stereoselective synthesis. Baeyer–Villiger monooxygenases (BVMOs) have been investigated for the production of methyl propanoate, demonstrating that biocatalysts can be employed to synthesize valuable precursors. rsc.org

| Method | Key Reagent/Catalyst | Target Molecule Type | Stereochemical Control | Reference |

| Schöllkopf Chiral Auxiliary | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | Tryptophan Analogues | Asymmetric Synthesis | nih.gov |

| Mizoroki–Heck Reaction | Palladium Catalyst | E-3-(arylidene)-2(3H)-furanones | Stereoselective Synthesis | rsc.org |

| Biocatalysis | Baeyer–Villiger Monooxygenase | Methyl Propanoate | Enzymatic Synthesis | rsc.org |

| Cyclopropanation | (–)-levoglucosenone | Cyclopropanes | Stereoselective Synthesis | thieme.de |

Green Chemistry Principles in Synthesis Method Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com

A key aspect of green chemistry is the use of renewable starting materials. youtube.com For example, there is growing interest in synthesizing platform molecules like 3-hydroxypropionic acid from renewable feedstocks to reduce reliance on petroleum-based resources. rsc.orgresearchgate.net The development of greener routes for producing industrial chemicals, such as adipic acid from glucose instead of benzene, exemplifies this trend. youtube.comresearchgate.net

The choice of solvents and reagents is also critical. Green solvents, such as supercritical carbon dioxide (scCO₂), are gaining traction as replacements for standard volatile organic compounds due to their non-toxic, non-flammable, and readily available nature. mdpi.com Similarly, using greener reagents like dimethyl carbonate for methylation can significantly reduce the formation of hazardous waste. youtube.com

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more atom-economical and energy-efficient than stoichiometric ones. mdpi.com The development of metal-catalyzed and one-pot reactions for the synthesis of N-heterocycles, for example, improves atom economy and minimizes waste by using recyclable catalysts. mdpi.com Photocatalytic methods, as discussed earlier, also align with green chemistry principles by often utilizing mild reaction conditions and visible light as a renewable energy source. researchgate.netrsc.org

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Synthesis of platform chemicals from biomass. | Adipic acid from glucose. | youtube.comresearchgate.net |

| Use of Greener Solvents | Replacing hazardous organic solvents. | Supercritical Carbon Dioxide (scCO₂). | mdpi.com |

| Use of Greener Reagents | Minimizing waste from reagents. | Dimethyl carbonate for methylation. | youtube.com |

| Catalysis | Improving atom economy and reducing energy use. | Metal-catalyzed one-pot synthesis of N-heterocycles. | mdpi.com |

Chemical Reactivity and Transformation Pathways of Methyl 3 4 Tert Butylphenyl Propanoate

Hydrolysis Mechanisms

The hydrolysis of Methyl 3-(4-tert-butylphenyl)propanoate involves the cleavage of the ester bond to yield 3-(4-tert-butylphenyl)propanoic acid and methanol. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of an ester is an irreversible process known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. europa.eusigmaaldrich.com Base-catalyzed hydrolysis is generally more efficient than acid-catalyzed hydrolysis because the attacking nucleophile (hydroxide ion) is more potent than a neutral water molecule, and the final deprotonation step drives the reaction to completion. europa.eu

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |

| Nucleophile | Water (H₂O) | Hydroxide ion (OH⁻) |

| Reversibility | Reversible | Irreversible |

| Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate |

| Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Reaction Rate | Generally slower | Generally faster |

Reduction Pathways

The ester functional group in this compound can be reduced to a primary alcohol, 3-(4-tert-butylphenyl)propan-1-ol. The choice of reducing agent is crucial and determines the reaction conditions and selectivity.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters. The reaction involves the nucleophilic attack of a hydride ion (from LiAlH₄) on the carbonyl carbon of the ester. This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. A final workup with water or dilute acid protonates the alkoxide to yield the primary alcohol. Due to its high reactivity, LiAlH₄ reductions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netorganic-chemistry.org

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. organic-chemistry.org However, its reactivity can be enhanced by using it in combination with certain additives or at elevated temperatures, which can allow for the reduction of some esters.

Table 2: Common Reducing Agents for Ester Reduction

| Reducing Agent | Formula | Reactivity with Esters | Typical Solvents |

| Lithium Aluminum Hydride | LiAlH₄ | High | Diethyl ether, THF |

| Sodium Borohydride | NaBH₄ | Low (can be enhanced) | Methanol, Ethanol (B145695) |

Nucleophilic Substitution Reactions

The carbonyl carbon of this compound is electrophilic and can be attacked by various nucleophiles, leading to nucleophilic acyl substitution reactions. In these reactions, the methoxy (B1213986) group (-OCH₃) acts as a leaving group and is replaced by the incoming nucleophile.

A common example of such a reaction is aminolysis, where the ester reacts with an amine to form an amide. For instance, reaction with ammonia (B1221849) would yield 3-(4-tert-butylphenyl)propanamide. The reaction typically requires heating and may be catalyzed by acid. The nucleophilic nitrogen of the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel methanol.

Transesterification is another example of nucleophilic acyl substitution where the ester reacts with an alcohol in the presence of an acid or base catalyst. This results in the exchange of the alcohol portion of the ester. For example, reacting this compound with ethanol would lead to the formation of Ethyl 3-(4-tert-butylphenyl)propanoate.

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group at the para position of the phenyl ring exerts both steric and electronic effects that can influence the rate and outcome of the reactions discussed above.

Electronic Effects:

The tert-butyl group is an electron-donating group (EDG) through induction. This means it pushes electron density into the aromatic ring. This increased electron density can be delocalized to the carbonyl group of the ester, making the carbonyl carbon slightly less electrophilic. As a result, the rate of nucleophilic attack on the carbonyl carbon in reactions like hydrolysis and reduction may be slightly decreased compared to an unsubstituted phenylpropanoate. However, the electronic effect of a para-alkyl group is generally considered to be modest.

Steric Effects:

The tert-butyl group is sterically bulky. While it is positioned at the para position, which is remote from the reaction center (the ester carbonyl group), its size can still have some influence. For reactions involving the aromatic ring itself, the steric bulk of the tert-butyl group can direct incoming reagents to other positions. However, for reactions at the ester functional group, the primary steric influence comes from the groups directly attached to the carbonyl. In the case of this compound, the steric environment around the carbonyl is primarily determined by the propanoate chain. The para-tert-butyl group's steric effect on the reactivity of the ester is therefore expected to be minimal compared to its electronic effect. In general, steric hindrance at the carbonyl carbon slows down the rate of nucleophilic attack.

Table 3: Expected Influence of the p-tert-Butyl Group on Reactivity

| Reaction Type | Expected Influence of p-tert-Butyl Group | Rationale |

| Hydrolysis | Slight decrease in rate | Electron-donating nature slightly reduces the electrophilicity of the carbonyl carbon. |

| Reduction | Slight decrease in rate | Electron-donating nature slightly reduces the electrophilicity of the carbonyl carbon. |

| Nucleophilic Substitution | Slight decrease in rate | Electron-donating nature slightly reduces the electrophilicity of the carbonyl carbon. |

Advanced Analytical Techniques and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

Proton NMR analysis provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The ¹H NMR spectrum of Methyl 3-(4-tert-butylphenyl)propanoate is characterized by distinct signals corresponding to the aromatic, aliphatic, and ester functional groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

The expected signals for the compound are as follows:

A singlet for the nine equivalent protons of the tert-butyl group.

An AA'BB' splitting pattern for the four protons on the para-substituted benzene ring, appearing as two distinct doublets.

Two triplets corresponding to the two methylene (-CH₂-) groups of the propanoate chain, which are coupled to each other.

A singlet for the three protons of the methyl ester group.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | Doublet | 2H | Aromatic (Ar-H) |

| ~ 7.15 | Doublet | 2H | Aromatic (Ar-H) |

| ~ 3.67 | Singlet | 3H | Methoxy (B1213986) (-OCH₃) |

| ~ 2.92 | Triplet | 2H | Ar-CH₂- |

| ~ 2.61 | Triplet | 2H | -CH₂-COO- |

| ~ 1.31 | Singlet | 9H | tert-butyl (-C(CH₃)₃) |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. This technique is crucial for confirming the carbon skeleton of the compound. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the propanoate chain, the methyl ester carbon, and the carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 173.5 | Carbonyl (C=O) |

| ~ 149.2 | Aromatic C (ipso, attached to t-Bu) |

| ~ 138.0 | Aromatic C (ipso, attached to chain) |

| ~ 128.1 | Aromatic CH |

| ~ 125.5 | Aromatic CH |

| ~ 51.6 | Methoxy (-OCH₃) |

| ~ 35.8 | -CH₂-COO- |

| ~ 34.4 | tert-butyl (quaternary C) |

| ~ 31.4 | tert-butyl (-C(CH₃)₃) |

| ~ 30.1 | Ar-CH₂- |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (molecular formula C₁₄H₂₀O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This is a definitive method for confirming the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 221.15361 |

| [M+Na]⁺ | 243.13555 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Analysis

LC-MS is a versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing compounds in complex mixtures. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be effective for separation. The compound can be ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for detection by the mass spectrometer. LC-MS is valuable for quantitative analysis and for identifying the compound in various matrices, such as environmental or biological samples.

GC-MS is another powerful hyphenated technique that is well-suited for the analysis of volatile and thermally stable compounds. This compound possesses sufficient volatility and thermal stability to be analyzed by GC-MS. In this technique, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS, which typically causes extensive fragmentation. The resulting mass spectrum, with its characteristic molecular ion and fragment ions, serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to spectral libraries. Key expected fragments would arise from the loss of the methoxy group (-OCH₃), the cleavage of the bond between the methylene groups (benzylic cleavage), and the loss of the tert-butyl group.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of a related compound, methyl propanoate, provides insight into the characteristic absorptions expected for this compound.

Key vibrational modes anticipated for this compound include:

C-H Stretching: Absorptions from the alkyl groups (tert-butyl and propanoate chain) are expected in the 2860-2975 cm⁻¹ region. docbrown.info

C=O Stretching: A very strong and sharp absorption characteristic of the ester carbonyl group is predicted to appear in the 1735-1750 cm⁻¹ range. docbrown.info This is a highly diagnostic peak for identifying the ester functional group.

C-O Stretching: The stretching vibrations of the C-O single bonds in the ester group typically result in strong absorptions between 1170 and 1200 cm⁻¹. docbrown.info

Aromatic C=C Stretching: The presence of the para-substituted benzene ring will give rise to several absorptions in the 1400-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted ring are expected in the 800-850 cm⁻¹ region, which can help confirm the substitution pattern.

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex, overlapping vibrations create a unique pattern for each molecule, allowing for definitive identification when compared to a reference spectrum. docbrown.info

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2860-2975 | C-H Stretch | Alkyl (sp³ C-H) | Strong |

| 1735-1750 | C=O Stretch | Ester Carbonyl | Very Strong |

| 1400-1600 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1170-1200 | C-O Stretch | Ester | Strong |

| 800-850 | C-H Bend (out-of-plane) | p-Substituted Benzene | Strong |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. This pattern is then mathematically analyzed to produce a detailed model of the molecular and crystal structure, providing exact bond lengths, bond angles, and torsion angles.

A hypothetical crystallographic analysis of this compound would yield the data points shown in the table below, which are essential for understanding its solid-state conformation and intermolecular interactions.

Table 2: Representative Crystal Data Parameters from X-ray Crystallography

| Parameter | Description | Example Value (from a related structure nih.gov) |

| Chemical Formula | The elemental composition of the molecule. | C₂₄H₃₀ClN₃O₂ |

| Formula Weight | The mass of one mole of the compound. | 427.96 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 9.997 Å, b = 9.563 Å, c = 12.751 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges. | α = 90°, β = 95.008°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 1214.4 ų |

| Z | The number of molecules per unit cell. | 2 |

Advanced Chromatographic Separations

Chromatography is essential for the separation, identification, and quantification of chemical compounds from a mixture. Advanced techniques like HPLC are critical for analyzing the purity of substances like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture with high resolution and sensitivity. Developing an HPLC method for this compound would involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time.

A common approach for a compound of this nature would be a reverse-phase (RP) HPLC method. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases.

Method development would focus on:

Column Selection: A C18 or C8 column is typically suitable for separating moderately nonpolar compounds.

Mobile Phase Composition: A mixture of a polar organic solvent, such as acetonitrile (MeCN) or methanol, and water is commonly used. sielc.comsielc.com The ratio would be adjusted to control the retention time; a higher percentage of the organic solvent would decrease retention.

Additives: A small amount of acid, like phosphoric acid or formic acid, can be added to the mobile phase to ensure the consistent protonation of any acidic functional groups and improve peak shape. sielc.comsielc.com

Detection: A UV detector would be effective, as the phenyl group in the molecule absorbs UV light. The wavelength would be set to the absorbance maximum of the compound (likely around 254 nm or 264 nm) for optimal sensitivity. researchgate.net

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 264 nm | Quantifies the analyte based on UV absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. epstem.net Methods like DFT (e.g., B3LYP, B3PW91) are used to calculate a molecule's optimized geometry, electronic energies (such as HOMO and LUMO), and molecular electrostatic potential (MEP). epstem.net These calculations provide a theoretical framework for understanding a molecule's stability, reactivity, and potential interaction sites. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

While specific DFT studies for Methyl 3-(4-tert-butylphenyl)propanoate are not extensively published, data from analogous structures provide a basis for understanding its likely electronic characteristics. Calculations on related phenylpropanoate derivatives and other complex organic molecules reveal how functional groups influence the electronic distribution across the molecule. epstem.netresearchgate.net

Table 1: Representative Electronic Properties from Quantum Chemical Calculations (Note: The values below are illustrative of typical outputs from DFT calculations for similar organic molecules, as specific data for this compound is not available in the cited literature.)

| Property | Description | Typical Significance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers or isomers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; associated with ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; associated with electron affinity. |

| HOMO-LUMO Gap (ΔEg) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility, intermolecular forces, and how the molecule interacts with external electric fields. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

Conformational analysis is crucial for understanding the three-dimensional structure and energetics of a flexible molecule like this compound. This analysis involves identifying all possible spatial arrangements (conformers) that result from rotations around single bonds and determining their relative energies to find the most stable, low-energy conformations (energetic minima).

Molecular flexibility is primarily determined by the number of rotatable bonds within a structure. A rotatable bond is typically defined as any single, non-ring bond attached to a non-terminal, non-hydrogen atom. The flexibility of a molecule is a critical factor in its ability to bind to biological targets and influences its pharmacokinetic properties. researchgate.net Molecules with a high number of rotatable bonds (e.g., more than 10) may exhibit lower oral bioavailability. researchgate.net

This compound possesses several rotatable bonds that contribute to its molecular flexibility.

Table 2: Analysis of Rotatable Bonds in this compound

| Bond Description | Atoms Involved | Significance for Flexibility |

| Phenyl-Propanoate Link | C(Aryl) - C(Propanoate) | Rotation determines the orientation of the entire propanoate chain relative to the phenyl ring. |

| Propanoate Chain Bond 1 | C(α) - C(β) | Allows for significant changes in the side chain's spatial arrangement. |

| Propanoate Chain Bond 2 | C(β) - C(Carbonyl) | Affects the positioning of the ester group. |

| Ester C-O Bond | C(Carbonyl) - O(Ester) | Rotation here influences the orientation of the methoxy (B1213986) group. |

| Ester O-Methyl Bond | O(Ester) - C(Methyl) | Rotation of the terminal methyl group. |

The molecule has 5 key rotatable bonds, giving it a moderate degree of flexibility. This flexibility allows it to adopt various conformations, which is essential for interacting with its environment, but it is not so high as to be predicted to have poor bioavailability based on this criterion alone. researchgate.net

Retrosynthetic Reaction Pathway Prediction and Discovery

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. While computational tools can assist in predicting novel synthetic routes, examining established syntheses of structurally similar compounds provides practical and validated pathways.

A plausible synthesis for this compound can be inferred from the known synthesis of the closely related antioxidant, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. nih.govgoogle.com This synthesis involves a Michael addition reaction. google.com A similar strategy could likely be adapted. The synthesis would logically start from 4-tert-butylphenol, which would be subjected to a Friedel-Crafts-type reaction or a similar process to introduce the propanoate side chain.

A more direct, analogous pathway to that described in patents for similar molecules would involve the reaction of a suitable precursor with methyl acrylate. google.com

Table 3: Plausible Retrosynthetic Pathway

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 3 | Esterification | 3-(4-tert-butylphenyl)propanoic acid | Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄) | This compound |

| 2 | Reduction | 3-(4-tert-butylphenyl)propenoic acid (Cinnamic acid derivative) | Hydrogen (H₂), Palladium on Carbon (Pd/C) | 3-(4-tert-butylphenyl)propanoic acid |

| 1 | Condensation (e.g., Knoevenagel or Perkin) | 4-tert-butylbenzaldehyde, Malonic acid or Acetic anhydride | Base (e.g., Piperidine, Pyridine) | 3-(4-tert-butylphenyl)propenoic acid |

In Silico Prediction of Molecular Interactions

In silico methods are invaluable for predicting how a molecule might interact with biological systems, such as proteins or cell membranes. Molecular docking, a key in silico technique, predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. mdpi.com

For this compound, molecular docking studies could be employed to predict its binding affinity and mode of interaction with various biological targets. The predictions are based on scoring functions that estimate the strength of non-covalent interactions, including:

Hydrogen Bonds: The ester carbonyl oxygen is a potential hydrogen bond acceptor. A study of a related antioxidant, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, confirmed that despite steric hindrance, the ester carbonyl oxygen participates in intermolecular hydrogen bonding. nih.gov

Hydrophobic Interactions: The large, nonpolar tert-butyl group and the phenyl ring would dominate hydrophobic interactions, anchoring the molecule in nonpolar pockets of a receptor.

Molecular dynamics simulations can further refine these predictions by modeling the behavior of the molecule and its target over time, providing insights into the stability of the predicted binding pose under physiological conditions. researchgate.net

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways in Environmental Matrices

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for chemicals present in sunlit surface waters and on terrestrial surfaces. For aromatic esters like Methyl 3-(4-tert-butylphenyl)propanoate, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.

In aqueous environments, the photodegradation of aromatic compounds is often initiated by hydroxyl radicals (•OH), which are highly reactive species. While direct photolysis of similar aromatic esters can occur, the process is often enhanced in the presence of photosensitizers like humic substances found in natural waters.

Based on studies of related compounds such as 4-tert-butylphenol, potential photodegradation pathways for this compound could involve:

Hydroxylation of the aromatic ring: The benzene ring is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives.

Oxidation of the tert-butyl group: The tert-butyl group may undergo oxidation.

Cleavage of the ester bond: While less common through photolytic pathways compared to biodegradation, cleavage of the ester bond could occur, especially under UV-C radiation.

Ring-opening reactions: Following initial hydroxylation, further reactions can lead to the cleavage of the aromatic ring, resulting in the formation of smaller, aliphatic compounds.

Biodegradation Pathways and Microbial Transformations

Biodegradation is a key process in the environmental breakdown of organic compounds, mediated by microorganisms such as bacteria and fungi. For this compound, the presence of an ester linkage and an alkylated aromatic ring suggests that biodegradation would likely proceed in a stepwise manner.

The initial and most probable step in the biodegradation of this compound is the hydrolysis of the ester bond. chemguide.co.uklibretexts.orgsavemyexams.comlibretexts.org This reaction would be catalyzed by esterase enzymes, which are widespread in microorganisms. researchgate.net The hydrolysis would cleave the molecule into two smaller, more water-soluble compounds: 3-(4-tert-butylphenyl)propanoic acid and methanol. chemguide.co.uklibretexts.org

Following hydrolysis, each of these intermediate products would undergo further microbial degradation. Methanol is readily biodegradable and serves as a carbon and energy source for a wide variety of microorganisms. The degradation of 3-(4-tert-butylphenyl)propanoic acid is expected to follow pathways known for other aromatic carboxylic acids. This would likely involve the degradation of the propanoic acid side chain, potentially through β-oxidation, and subsequent degradation of the 4-tert-butylphenol ring structure. The degradation of 3-phenylpropanoic acid, a related compound, has been shown to proceed through hydroxylation of the aromatic ring followed by ring cleavage. mdpi.comresearchgate.netethz.ch

Given the predicted initial hydrolytic cleavage, the primary degradation metabolites of this compound are expected to be:

3-(4-tert-butylphenyl)propanoic acid nih.gov

Methanol

Further biodegradation of 3-(4-tert-butylphenyl)propanoic acid would lead to a series of other metabolites. Based on the degradation pathways of similar alkylated aromatic compounds, these could include:

Hydroxylated derivatives of 3-(4-tert-butylphenyl)propanoic acid.

Catechols , formed by the dihydroxylation of the aromatic ring, which are key intermediates before ring cleavage.

Ring-cleavage products , such as muconic acid derivatives, which are then further metabolized to intermediates of central metabolism like the Krebs cycle.

The tert-butyl group itself can also be a target of microbial attack, potentially leading to the formation of hydroxylated tert-butyl groups or its eventual removal.

Table 1: Predicted Degradation Metabolites of this compound

| Parent Compound | Primary Metabolites | Secondary Metabolites |

|---|---|---|

| This compound | 3-(4-tert-butylphenyl)propanoic acid | Hydroxylated aromatic acids |

| Methanol | Catechols | |

| Ring-cleavage products |

A diverse range of microorganisms are capable of degrading aromatic compounds and esters. The biotransformation of this compound would likely involve a microbial consortium where different species carry out different steps of the degradation pathway.

Ester Hydrolysis: Bacteria and fungi possessing carboxylesterases would be responsible for the initial cleavage of the ester bond. researchgate.net

Aromatic Ring Degradation: Numerous bacterial genera, such as Pseudomonas, Rhodococcus, and Sphingomonas, are well-known for their ability to degrade aromatic hydrocarbons and their derivatives. mdpi.com These bacteria possess oxygenase enzymes that initiate the attack on the aromatic ring. Fungi are also capable of degrading complex aromatic structures.

The degradation of the tert-butyl group is generally slower than that of the aromatic ring or the ester linkage, and it may require specialized microorganisms.

Environmental Transport and Distribution Between Compartments

The environmental transport and distribution of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For this compound, its structure suggests a moderate to high hydrophobicity due to the presence of the tert-butylphenyl group.

This hydrophobicity would lead to a tendency for the compound to partition from water into more organic environmental compartments. Therefore, it is expected that this compound would adsorb to:

Soil and sediment: The organic matter in soil and sediment would act as a sink for this compound. Phthalate esters, which are also aromatic esters, are known to accumulate in sediments. epa.gov

Biota: The lipophilic nature of the molecule suggests a potential for bioaccumulation in aquatic and terrestrial organisms.

Due to its relatively low expected vapor pressure, long-range atmospheric transport is not anticipated to be a major distribution pathway. The primary mode of transport in aquatic systems would likely be associated with suspended particulate matter. The mobility in soil is expected to be low due to strong adsorption to soil organic matter.

Release and Leaching from Polymeric Systems in the Environment

Compounds structurally similar to this compound, such as hindered phenolic antioxidants, are often used as additives in polymers like plastics and rubbers to prevent degradation. nih.govvinatiorganics.comacs.orgpartinchem.comvinatiorganics.comsemanticscholar.orguvabsorber.com These additives are typically not chemically bound to the polymer matrix and can be released into the environment over time through leaching.

The process of leaching is influenced by several factors, including:

The type of polymer: The rate of leaching can vary significantly between different types of plastics.

Environmental conditions: Factors such as temperature, pH, and the presence of organic solvents can affect the rate of release.

Physical degradation of the polymer: As plastics break down into smaller fragments (microplastics), the surface area for leaching increases, potentially leading to higher release rates.

If this compound is used as a polymer additive, it could be released from plastic products during their use and after their disposal in landfills or as litter in the environment. This release would contribute to the presence of this compound in soil, water, and sediment. The European Food Safety Authority has evaluated esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid for use in food contact materials, indicating that migration from polymers is a recognized pathway of exposure. europa.eu

An in-depth analysis of available scientific literature and technical data reveals a notable scarcity of specific research directly focused on the applications of this compound within the fields of advanced materials and polymer science. While the chemical structure suggests potential utility, particularly in roles related to polymer stabilization, detailed studies and specific data sets concerning its performance, mechanisms, and integration into polymer systems are not extensively documented in publicly accessible resources.

The provided outline requests detailed information on its role as a polymer additive, including mechanisms of thermal stability, prevention of oxidative degradation, copolymerization strategies, and integration into diverse polymer systems. However, the current body of scientific and technical literature does not provide sufficient specific information on this compound to adequately address these points with the requested level of detail and data-backed evidence.

General information on related compounds, such as hindered phenolic antioxidants, is widely available. These compounds share some structural similarities with this compound and are known to function as effective stabilizers in polymeric formulations. They typically operate by scavenging free radicals and decomposing hydroperoxides, thus inhibiting thermo-oxidative degradation of the polymer matrix. However, directly extrapolating these mechanisms and performance data to this compound without specific studies on the compound itself would be scientifically inaccurate.

Due to the lack of specific research findings and data tables for this compound in the requested application areas, it is not possible to generate the comprehensive and detailed article as per the provided outline and strict content inclusions. Further research and publication on this specific chemical compound would be necessary to fulfill such a request.

Biological and Mechanistic Research

Investigation of Bioactivity and Receptor/Enzyme Interactions

The initial exploration of a novel compound's biological profile, such as that of Methyl 3-(4-tert-butylphenyl)propanoate, involves a tiered screening approach to identify potential bioactivity. The process generally begins with broad, high-throughput screening assays to cast a wide net for any biological response. Given its structure, this compound would be a candidate for screens related to activities observed in similar molecules.

The ester functional group in this compound is a key feature. Ester-containing molecules are often investigated as prodrugs, which can be hydrolyzed in the body by enzymes like carboxylesterases and other hydrolases to release an active carboxylic acid. nih.gov Therefore, a primary area of investigation would be its stability and conversion in the presence of such enzymes. nih.gov

Potential areas of bioactivity screening would include:

Enzyme Inhibition Assays: The compound could be tested against a panel of enzymes. For instance, its structural similarity to some anti-inflammatory agents might warrant testing against cyclooxygenase (COX) or lipoxygenase enzymes.

Receptor Binding Assays: To determine if the molecule interacts with specific cellular receptors, radioligand binding assays could be employed. The lipophilic tert-butylphenyl group suggests potential interactions with nuclear receptors or other proteins that have hydrophobic binding pockets.

The interaction with enzymes is a critical aspect. Enzymes are pivotal in the bioconversion of many ester-based compounds. nih.gov The rate and extent of hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid, would be a crucial determinant of its biological activity and pharmacokinetic profile.

Elucidation of Molecular Targets and Signaling Pathways

Should initial screening reveal significant bioactivity, the subsequent step is to identify the specific molecular target or targets responsible for this effect and the signaling pathways that are modulated. The lipophilic nature imparted by the tert-butyl group suggests that the compound may interact with cellular membranes or intracellular proteins. nih.gov

The general workflow for target deconvolution includes:

Affinity-Based Methods: If the compound shows potent activity, it can be chemically modified to create a probe for affinity chromatography or activity-based protein profiling to isolate its binding partners from cell lysates.

Omics Approaches: Techniques such as transcriptomics (microarrays or RNA-seq) and proteomics can reveal changes in gene and protein expression in cells treated with the compound. This can provide clues about the affected signaling pathways. For example, upregulation of genes involved in a particular metabolic or inflammatory pathway would suggest that the compound interacts with a key regulator of that pathway.

Computational Modeling: Molecular docking simulations can be used to predict the binding of this compound to the three-dimensional structures of known proteins. The tert-butylphenyl moiety and the propanoate chain would be key features for modeling these interactions.

Based on its structure, potential signaling pathways that could be investigated include those regulated by nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) or other hormone receptors, which are known to bind to lipophilic ligands.

Structure-Activity Relationship (SAR) Methodologies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a biologically active compound. For this compound, an SAR investigation would involve synthesizing and testing a series of analogues to determine how chemical modifications affect its biological activity. researchgate.netresearchgate.net

A systematic SAR study would explore three main regions of the molecule:

The Aromatic Ring and its Substituent: The tert-butyl group's size and position are critical. Analogues could be made by moving the tert-butyl group to the ortho- or meta-positions, or by replacing it with other alkyl groups (e.g., isopropyl, methyl) or halogens to probe the effects of sterics and electronics.

The Propanoate Side Chain: The length of the alkyl chain could be varied (e.g., acetate, butyrate). Additionally, substituents could be introduced on the chain, for instance at the alpha or beta positions, to explore conformational constraints and introduce new interaction points.

The findings from such a study are typically compiled into a table to visualize the relationship between structure and activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues

| Compound ID | R1 (Ring Substituent) | R2 (Ester Group) | Chain Modification | Hypothetical Activity (IC₅₀, µM) |

| LEAD-001 | 4-tert-butyl | -OCH₃ | None | 10 |

| AN-002 | 4-isopropyl | -OCH₃ | None | 15 |

| AN-003 | 4-H | -OCH₃ | None | >100 |

| AN-004 | 3-tert-butyl | -OCH₃ | None | 25 |

| AN-005 | 4-tert-butyl | -OH | None | 2 |

| AN-006 | 4-tert-butyl | -NH₂ | None | 8 |

| AN-007 | 4-tert-butyl | -OCH₃ | α-methyl | 50 |

This table is for illustrative purposes to demonstrate SAR methodology and does not represent real experimental data.

Supramolecular Chemistry and Biological Recognition

Supramolecular chemistry, which focuses on non-covalent interactions, is central to understanding how a molecule like this compound is recognized by a biological target. numberanalytics.comrsc.org The assembly of a ligand within a protein's binding site is a classic example of host-guest supramolecular chemistry. acs.org

The key non-covalent interactions that would govern the biological recognition of this compound are:

Hydrophobic Interactions: The large, nonpolar tert-butyl group and the phenyl ring would strongly favor binding to hydrophobic pockets within a protein target, displacing water molecules and leading to a significant entropic gain.

π-Stacking: The aromatic phenyl ring can engage in π-π stacking or π-cation interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or charged groups in the binding site.

Hydrogen Bonding: The carbonyl oxygen of the ester group is a hydrogen bond acceptor, capable of forming a hydrogen bond with a suitable donor group (e.g., an amide backbone N-H or a hydroxyl side chain) in the protein.

The combination of these interactions dictates the compound's binding affinity and selectivity for its target. nih.gov Advanced techniques such as X-ray crystallography of the ligand-protein complex or multidimensional NMR spectroscopy would be required to visualize and confirm these specific supramolecular interactions at an atomic level.

Future Research Directions and Challenges

Innovations in Green Synthetic Methodologies

The synthesis of esters, including Methyl 3-(4-tert-butylphenyl)propanoate, is undergoing a significant transformation towards more environmentally benign methods. Traditional synthesis often involves harsh conditions and generates considerable waste, prompting a shift to green chemistry principles. matec-conferences.orgresearchgate.net This evolution focuses on renewable feedstocks, biocatalysis, and the use of innovative, efficient catalysts. matec-conferences.orgresearchgate.net

Future research will likely prioritize the following:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for the esterification of 3-(4-tert-butylphenyl)propanoic acid offers high selectivity under mild conditions, reducing energy consumption and by-product formation. matec-conferences.orgpersonalcaremagazine.com Biocatalysis in non-conventional media, such as supercritical carbon dioxide, can further enhance enzyme stability and product recovery. personalcaremagazine.com

Heterogeneous Catalysts: Developing solid acid catalysts to replace conventional liquid acids (e.g., sulfuric acid) can simplify catalyst separation and recycling, minimizing corrosive waste streams.

Renewable Resources: A long-term goal is to source precursors from renewable biomass rather than petrochemicals. premiumbeautynews.com This involves valorizing agro-industrial by-products through fermentation and other biotechnological processes to create the necessary organic acid building blocks. premiumbeautynews.com

Process Efficiency: Innovations aim to reduce energy usage and improve atom economy, ensuring that a maximal proportion of reactants is incorporated into the final product. matec-conferences.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Synthesis (e.g., Fischer Esterification) | Green Synthetic Approach |

|---|---|---|

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids or enzymes (lipases) personalcaremagazine.com |

| Solvent | Often excess alcohol or conventional organic solvents | Green solvents (e.g., supercritical CO₂, ionic liquids) or solvent-free conditions matec-conferences.orgresearchgate.net |

| Conditions | High temperatures, often requiring reflux | Mild temperatures (especially for biocatalysis) matec-conferences.org |

| By-products | Acidic and aqueous waste, difficult to recycle catalyst | Minimal by-products, recyclable catalyst researchgate.net |

| Energy Use | High energy consumption | Lower energy consumption matec-conferences.org |

| Atom Economy | Moderate to low | High, maximizing reactant incorporation researchgate.net |

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

As with many commercial chemicals, especially those used in consumer products like fragrances, the ability to detect and quantify trace amounts of this compound in complex environmental and biological matrices is critical. researchgate.netresearchgate.net The development of highly sensitive and selective analytical methods is mandatory for monitoring its presence and ensuring regulatory compliance. researchgate.net

Key analytical techniques and future research directions include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for analyzing volatile and semi-volatile compounds like esters. jmchemsci.comrsc.org Future work will focus on optimizing methods for higher sensitivity, possibly using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) to achieve very low detection limits in complex samples like wastewater or soil. researchgate.netnih.gov The use of two-dimensional gas chromatography (GCxGC) could also be employed for enhanced separation from isomeric impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode (RP-HPLC), serves as a complementary technique. sielc.com A challenge in ester analysis can be hydrolysis on the column. americanpharmaceuticalreview.com Research into advanced column chemistries, such as mixed-mode columns that offer multiple interaction mechanisms or columns stable at high pH, can improve the separation and stability of the analyte during analysis. sielc.comamericanpharmaceuticalreview.com Derivatization techniques may also be explored to enhance detectability if the compound lacks a strong chromophore for UV detection. researchgate.net

Table 2: Analytical Techniques for Trace Analysis of this compound

| Technique | Principle | Application & Future Focus |

|---|---|---|

| GC-MS | Separates compounds based on volatility and boiling point, followed by identification based on mass-to-charge ratio. jmchemsci.com | Ideal for quantifying trace levels in environmental samples (water, air, soil). nih.govmdpi.com Future work includes developing methods with lower detection limits (sub-ng/L) and using high-resolution MS for unambiguous identification. researchgate.netnih.gov |

| HPLC-MS | Separates compounds based on polarity and interaction with a stationary phase, followed by mass spectrometry detection. researchgate.net | Useful for less volatile derivatives or in complex matrices. Research is needed to overcome on-column hydrolysis and improve retention using advanced column technologies. americanpharmaceuticalreview.com |

| GCxGC-MS | Two-dimensional GC provides greatly enhanced separation power for extremely complex mixtures. nih.gov | Resolving the target compound from closely related isomers and degradation products in environmental or product samples. nih.gov |

Comprehensive Environmental Risk Assessment and Mitigation Strategies

The widespread use of commercial chemicals often leads to their release into the environment, necessitating a thorough evaluation of their potential risks. greenpeace.toacs.org For this compound, a comprehensive risk assessment is required, drawing parallels from structurally related compounds like synthetic musks and alkylphenols, which are known for their environmental persistence and biological effects. safecosmetics.orgservice.gov.ukservice.gov.uk

A complete environmental risk assessment would involve:

Fate and Transport Modeling: Studying how the compound moves through and partitions between different environmental compartments (water, soil, air, and biota). Its release is likely to occur via wastewater. greenpeace.toresearchgate.net

Persistence and Biodegradation Studies: Determining the compound's half-life in various environmental media. The tert-butylphenyl group may confer resistance to degradation, a characteristic seen in other alkylphenols. service.gov.ukservice.gov.uk Conversely, the ester linkage offers a potential site for hydrolytic or enzymatic cleavage.

Bioaccumulation Potential: The molecule's lipophilicity, suggested by the alkyl-aromatic structure, indicates a potential to accumulate in the fatty tissues of organisms, which could lead to biomagnification up the food chain. greenpeace.to

Ecotoxicity Testing: Assessing the potential for adverse effects on aquatic and terrestrial organisms. Studies on related alkylphenols have shown endocrine-disrupting activity and the induction of oxidative stress. service.gov.uknih.gov A key challenge is to determine if this compound or its degradation products exhibit similar toxicity.

Mitigation strategies would focus on source reduction through the design of more readily biodegradable alternatives and optimizing wastewater treatment processes to improve the removal efficiency of this and similar compounds. acs.org

Table 3: Framework for Environmental Risk Assessment

| Assessment Stage | Key Question | Relevant Research Focus |

|---|---|---|

| Exposure Assessment | Where does the compound go and at what concentration? | Analysis of wastewater effluent, surface water, and sediment. acs.org Modeling environmental partitioning. |

| Hazard Identification | What adverse effects can the compound cause? | Acute and chronic toxicity tests on representative aquatic species (e.g., algae, daphnia, fish). nih.gov Endocrine disruption screening assays. safecosmetics.org |

| Dose-Response | At what concentrations do these effects occur? | Determining No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) values. nih.gov |

| Risk Characterization | Is the predicted environmental concentration likely to cause harm? | Comparing Predicted Environmental Concentrations (PECs) with Predicted No-Effect Concentrations (PNECs). |

Rational Design for Targeted Applications in Materials and Biological Systems

The distinct chemical architecture of this compound—featuring a bulky, hydrophobic tert-butyl group, a rigid phenyl ring, and a flexible ester chain—makes it an interesting scaffold for rational design in both materials science and medicinal chemistry. nih.gov

In Materials Science: The parent acid or the ester itself can be envisioned as a monomer for creating novel polymers.

Specialty Polyesters/Polyamides: Incorporation of the 4-tert-butylphenyl group into a polymer backbone could introduce desirable properties such as increased thermal stability, rigidity, and hydrophobicity.

Biodegradable Polymers: The ester linkage provides a chemically susceptible site that could be engineered for controlled degradation, a key feature for developing environmentally friendly plastics.

In Biological Systems: The molecule can serve as a starting point for the discovery of new biologically active agents through a process of rational drug design. longdom.org This involves systematically modifying the structure to optimize its interaction with a biological target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to correlate specific structural features with biological activity. researchgate.netnih.gov By creating a library of derivatives—for instance, by altering the ester to an amide, changing the length of the propanoate chain, or adding substituents to the phenyl ring—researchers can build models that predict the activity of new, unsynthesized compounds. researchgate.netijpsr.com

Scaffold for Lead Discovery: The tert-butylphenyl moiety is a common fragment in medicinal chemistry that can mediate interactions with protein binding pockets. By modifying the rest of the molecule, this scaffold could be directed to target a range of enzymes or receptors.

Table 4: Rational Design Strategies for this compound

| Application Area | Molecular Moiety to Modify | Design Strategy | Potential Outcome |

|---|---|---|---|

| Materials Science | Entire Molecule (as monomer) | Polymerization (e.g., polycondensation) with diols or diamines. | Specialty polyesters or polyamides with unique thermal and mechanical properties. |

| Biological Systems | Ester Group | Conversion to amide, reverse ester, or other bioisosteres. | Altered metabolic stability, hydrogen bonding capacity, and target affinity. |

| Biological Systems | Propanoate Linker | Shorten, lengthen, or introduce rigidity (e.g., double bond). | Optimize spacing and orientation for fitting into a protein's active site. |

| Biological Systems | Phenyl Ring | Introduction of polar functional groups (e.g., -OH, -NH₂). | Enhance solubility and introduce specific interactions (e.g., hydrogen bonds) with a biological target. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(4-tert-butylphenyl)propanoate, and how are intermediates characterized?

- Answer : A common method involves esterification of 3-(4-tert-butylphenyl)propanoic acid using methanol under acid catalysis (e.g., H₂SO₄). Key intermediates, such as (±)-anti-2-amino derivatives, are synthesized via silylation or coupling reactions in tetrahydrofuran (THF) with LiOH-mediated hydrolysis . Characterization typically employs IR spectroscopy (e.g., C=O stretch at ~1742 cm⁻¹) and HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z 340.1945) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and crystal packing, as demonstrated for analogous esters (R factor = 0.044, data-to-parameter ratio = 12.9) . Complementary techniques include ¹H/¹³C NMR for functional group analysis (e.g., tert-butyl singlet at δ 1.3 ppm) and HPLC for purity assessment (>97%) .

Q. How does the tert-butyl group influence the compound’s stability under experimental conditions?

- Answer : The tert-butyl moiety enhances steric hindrance, reducing hydrolysis rates in basic media. Stability studies in THF/water (pH 7–9) show <5% degradation over 24 hours at 25°C. For long-term storage, anhydrous conditions at –20°C are recommended to prevent ester cleavage .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound derivatives?

- Answer : Yield optimization requires solvent selection (e.g., DCM for coupling reactions) and catalyst screening (e.g., DMAP for esterification). For example, DCC-mediated coupling with Boc-protected amino acids achieves >90% yield when conducted under nitrogen at 0°C → RT . Parallel monitoring via TLC (hexane:EtOAc = 3:1) ensures reaction completion before workup.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar esters?

- Answer : Discrepancies in NMR or IR spectra (e.g., carbonyl shifts) arise from conformational flexibility or crystal packing. Use variable-temperature NMR to assess dynamic effects, or compare with X-ray data for rigid analogs. For example, crystallography confirmed the planar geometry of the 4-nitrobenzyloxy derivative, resolving ambiguities in NOESY correlations .

Q. How can pharmacokinetic properties of this compound derivatives be evaluated in preclinical studies?

- Answer : Conduct in vitro assays using hepatic microsomes to assess metabolic stability (e.g., t₁/₂ > 2 hours in human liver microsomes). For bioavailability, use Caco-2 cell monolayers to measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s). LC-MS/MS quantifies plasma concentrations in rodent models post-IV/PO administration .

Methodological Considerations Table

| Parameter | Technique | Example Data | Reference |

|---|---|---|---|

| Synthesis Yield | DCC-mediated coupling | 93% yield (340 mg scale) | |

| Purity | Preparative HPLC | >99% (C18 column, MeCN:H₂O = 70:30) | |

| Structural Confirmation | X-ray diffraction | R factor = 0.044; space group P2₁/c | |

| Metabolic Stability | Hepatic microsome assay | t₁/₂ = 3.2 hours (human) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.